![molecular formula C15H22N2O2 B2588099 1-Benzyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane CAS No. 2260936-70-5](/img/structure/B2588099.png)
1-Benzyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane is a synthetic organic compound with the molecular formula C15H22N2O2. It is characterized by a spirocyclic structure, which includes both oxygen and nitrogen atoms within its ring system. This compound is primarily used in research and development settings, particularly within the fields of medicinal chemistry and pharmaceutical sciences.
準備方法
The synthesis of 1-Benzyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the reaction of a suitable diol with a diamine under acidic conditions to form the spirocyclic intermediate.
Benzylation: The intermediate is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity this compound.
Industrial production methods may involve similar steps but are optimized for larger scale synthesis, often incorporating continuous flow reactors and automated purification systems to enhance efficiency and yield.
化学反応の分析
1-Benzyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines replace the benzyl group under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-Benzyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Researchers utilize this compound to study its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents for various diseases.
Industry: The compound is employed in the production of specialty chemicals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 1-Benzyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s spirocyclic structure allows it to fit into binding pockets of target proteins, thereby influencing their function and triggering downstream signaling pathways.
類似化合物との比較
1-Benzyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane can be compared with other spirocyclic compounds such as:
1-Benzyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane: Similar in structure but differs in the positioning of oxygen and nitrogen atoms within the ring system.
1-Benzyl-4,7-dioxa-1,10-diazaspiro[5.6]dodecane: Another related compound with variations in the ring size and atom positioning.
The uniqueness of this compound lies in its specific spirocyclic configuration, which imparts distinct chemical and biological properties, making it a valuable compound in research and development.
特性
IUPAC Name |
1-benzyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-4-14(5-3-1)10-17-7-9-19-13-15(17)11-16-6-8-18-12-15/h1-5,16H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPQRAJJRTUGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(CN1)COCCN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-Cyanocyclohexyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2588017.png)
![1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2588019.png)
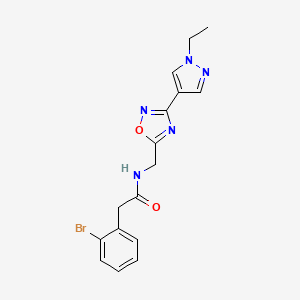
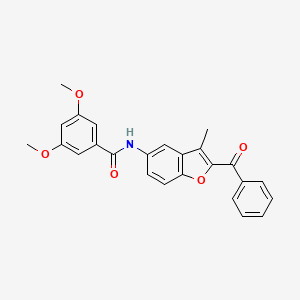
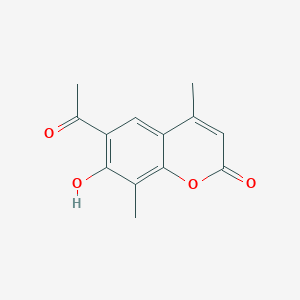
![2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(propan-2-yl)acetamide](/img/structure/B2588024.png)
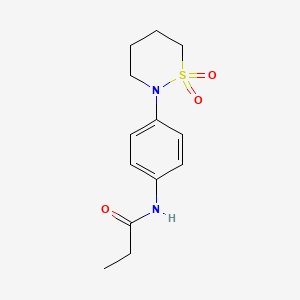
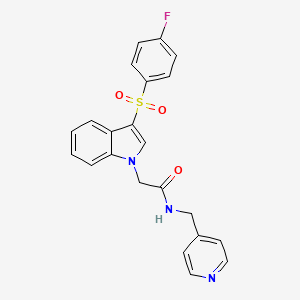
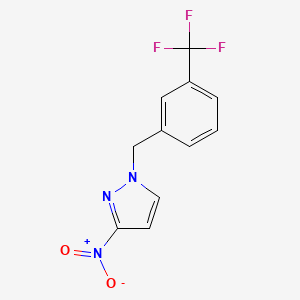
![2-(2,5-dimethylbenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2588033.png)
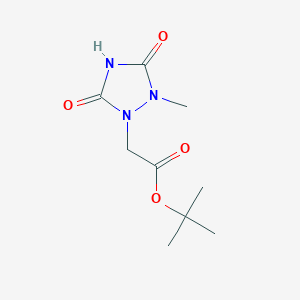

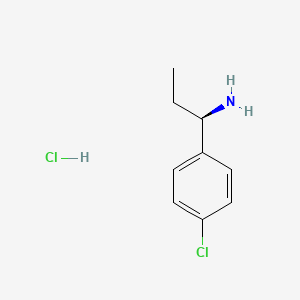
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide](/img/structure/B2588039.png)
